n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine
Description
Properties
Molecular Formula |
C26H22N4 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[[4-[(quinolin-4-ylamino)methyl]phenyl]methyl]quinolin-4-amine |
InChI |
InChI=1S/C26H22N4/c1-3-7-23-21(5-1)25(13-15-27-23)29-17-19-9-11-20(12-10-19)18-30-26-14-16-28-24-8-4-2-6-22(24)26/h1-16H,17-18H2,(H,27,29)(H,28,30) |
InChI Key |
JCKQEHUYVMGOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCC3=CC=C(C=C3)CNC4=CC=NC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine typically involves the reaction of quinoline derivatives with benzylamine derivatives under specific conditions. One common method involves the use of a condensation reaction between 4-chloroquinoline and 4-aminomethylbenzylamine in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Coupling Reactions for Benzyl Linker Installation
The central benzyl group is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
Protocol from Source :
-
Reactants :
-
4-(Benzyloxy)benzylamine derivatives
-
Quinoline-4-chloro intermediates (e.g., 2-chloro-5-methylpyrimidin-4-amine)
-
-
Conditions :
Reductive Amination
Protocol from Source :
-
Reactants :
-
Quinolin-4-amine
-
4-(Aminomethyl)benzaldehyde
-
-
Conditions :
-
NaBH₃CN or LiAlH₄ as reducing agents in THF or MeOH.
-
RT to 60°C, 12–24 h.
-
Key Reaction Optimization Parameters
Spectroscopic Characterization
-
¹H NMR : Signals for quinoline protons (δ 8.0–9.5 ppm) and benzyl CH₂ (δ 3.5–4.5 ppm) .
-
LC-MS : Molecular ion peaks consistent with [M + H]⁺ (e.g., m/z 354 for C₂₂H₁₈N₄O) .
Functionalization and Derivatization
-
Acylation : React with acyl chlorides in DMF/DIPEA to form amides .
-
Suzuki Coupling : Introduce aryl groups at the quinoline C2 position using boronic acids .
Challenges and Limitations
-
Low Yields : Multi-step syntheses often result in 26–48% yields due to purification losses .
-
Steric Hindrance : Bulky substituents on the benzyl linker may impede coupling efficiency .
Proposed Synthetic Route for Target Compound
Scientific Research Applications
Anticancer Properties
Quinoline derivatives, including n-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine, have shown significant anticancer activity. Research indicates that compounds with a quinoline scaffold can inhibit various proteins and enzymes involved in cancer cell proliferation. These include:
- Topoisomerase II : Inhibition leads to DNA damage and apoptosis in cancer cells.
- Histone Deacetylases (HDACs) : Modulating gene expression related to cancer progression.
- Protein Kinases : Affecting signaling pathways critical for tumor growth.
For instance, fluoroquinolone compounds have been reported to induce cell cycle arrest and apoptosis in several cancer types by interfering with mitochondrial functions and suppressing metastasis-related proteins like matrix metalloproteinase 9 (MMP9) .
Antimicrobial Activity
Quinoline derivatives are well-documented for their broad-spectrum antimicrobial properties. The structure of this compound may enhance its interaction with bacterial DNA gyrase or topoisomerase, leading to bactericidal effects. Notable applications include:
- Antibacterial Agents : Compounds like norfloxacin and ciprofloxacin are examples of quinoline derivatives used to treat bacterial infections.
- Antiviral Agents : Some quinoline derivatives have been explored for their potential against viral infections, including HIV .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including modular three-component reactions that allow for the generation of multiple derivatives with optimized biological activity. Recent advancements in synthetic methodologies have facilitated the development of novel analogues with enhanced potency against specific targets .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of a series of quinoline-based compounds found that specific derivatives exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of topoisomerase II and HDACs, leading to increased apoptosis rates compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, a quinoline derivative similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing its potential as a lead compound for antibiotic development .
Data Tables
| Application Area | Activity | Mechanism | Example Compounds |
|---|---|---|---|
| Anticancer | Cytotoxicity | Inhibition of topoisomerase II and HDACs | n-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide |
| Antimicrobial | Bactericidal | Inhibition of DNA gyrase/topoisomerase | Norfloxacin, Ciprofloxacin |
| Antiviral | Viral inhibition | Inhibition of viral integrases | Elvitegravir |
Mechanism of Action
The mechanism of action of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Core Scaffold Variations
The quinolin-4-amine core is a common feature in many analogs. Key structural differences arise from substitutions on the benzene ring, linker groups, and additional heterocycles:
Key Observations :
Heterocyclic Hybrids
Compounds such as N-phenyl-2-(1-benzoylpiperidin-4-yl)-1H-imidazo[4,5-c]quinolin-4-amine () and triazole-benzimidazole hybrids () demonstrate that fusion with other heterocycles can modulate bioactivity. The target compound’s lack of additional heterocycles may limit its spectrum of activity compared to these hybrids .
General Routes
- Quinoline Core Formation: Most analogs are synthesized via Friedländer or Pfitzinger reactions, followed by functionalization at the 4-position .
- Linker Introduction : The benzyl linker in the target compound likely employs nucleophilic aromatic substitution or reductive amination, as seen in and for similar structures .
- Challenges : Bulky substituents (e.g., piperidine in ) require optimized reaction conditions to avoid low yields (e.g., 2–10% in some cases) .
Yield and Purity
- Yields for quinolin-4-amine derivatives range widely: 11–82.5% (). The target compound’s bifunctional design may result in lower yields due to steric hindrance during coupling steps .
- Purification often involves chromatography (C18 columns) or recrystallization, as noted in and .
Physicochemical Properties
Molecular Weight and Lipophilicity
Notes:
Antibacterial and Antiparasitic Effects
Anticancer Potential
Target Compound Hypotheses :
- The bifunctional design may enhance inhibition of dimeric targets (e.g., HIV protease) but could face challenges in cell penetration due to size.
Biological Activity
n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine, with the CAS number 201148-36-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is CHN, with a molecular weight of 390.5 g/mol .
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of DNA Methyltransferases : Research indicates that quinoline-based compounds can inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation and cancer progression. This compound may share similar properties with other quinoline derivatives that have shown efficacy against DNMTs .
- Antitumor Activity : Some studies have demonstrated that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. The structure of this compound suggests potential antitumor activity, possibly through apoptosis induction or inhibition of cell proliferation .
- Antimicrobial Properties : The compound may also possess antimicrobial activities. Alkaloids related to quinoline structures have been studied for their antibacterial and antifungal properties, indicating a potential for this compound in treating infections .
In Vitro Studies
A study involving various quinoline derivatives revealed that compounds similar to this compound showed significant inhibition of cancer cell growth at micromolar concentrations. For instance, derivatives exhibited cytotoxicity against leukemia KG-1 cells comparable to established DNMT inhibitors .
Case Studies
- Cytotoxicity Against Cancer Cells : In a comparative study, a series of quinoline-based compounds were tested against different cancer cell lines, including HCT116 and MDA-MB-231 cells. Results indicated that certain derivatives induced oxidative stress and apoptosis at varying concentrations (0.1 to 100 µg/mL) .
- Antimicrobial Activity : Another investigation into the antibacterial properties of quinoline derivatives reported that modifications in the chemical structure enhanced their efficacy against specific bacterial strains, suggesting that this compound could be optimized for improved antimicrobial action .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 390.5 g/mol |
| Potential Activities | Antitumor, Antimicrobial |
| Target Enzymes | DNMTs |
| Study Type | Findings |
|---|---|
| In Vitro Cytotoxicity | Induced apoptosis in KG-1 cells |
| Antimicrobial Efficacy | Enhanced activity against bacterial strains |
Q & A
Basic: What are the standard synthetic routes for N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine?
The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting quinolin-4-amine derivatives with benzyl halides or aldehydes under reducing conditions (e.g., NaBH4 or Pd/C-H2). For instance, similar quinoline derivatives are synthesized by coupling tert-butylphenyl groups with cyclopentylamine via Buchwald-Hartwig amination, followed by purification using column chromatography . Reaction optimization often requires inert atmospheres (N2/Ar) and anhydrous solvents (DMF, THF).
Advanced: How can synthetic yield be optimized for this compound when scaling to multi-gram quantities?
Yield optimization involves:
- Catalyst screening : Testing palladium catalysts (e.g., Pd(OAc)₂, Xantphos) for coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require lower temperatures to avoid side reactions.
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry, reaction time) to identify optimal conditions .
- In-line analytics : Using techniques like HPLC-MS to monitor intermediate formation and adjust conditions in real-time .
Basic: What spectroscopic methods are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl3, DMSO-d6). For example, quinoline protons appear as doublets near δ 8.2–8.5 ppm, while benzyl groups resonate at δ 4.0–4.5 ppm .
- HRMS : Confirm molecular weight with <2 ppm error (e.g., ESI+ mode, [M+H]+ ion) .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
Advanced: How to resolve contradictions in biological activity data across different assay models?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) and include positive controls (e.g., known kinase inhibitors for enzyme assays).
- Cell-line specificity : Test across multiple lines (e.g., HEK293, HeLa) to rule out model-dependent effects.
- Target engagement studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to verify direct binding .
Basic: What are the primary biological targets investigated for this compound?
The compound’s bis-quinoline structure suggests potential interactions with:
- Kinases : ATP-binding pockets due to quinoline’s planar aromaticity.
- DNA topoisomerases : Intercalation or groove-binding mechanisms .
- Antimicrobial targets : Similar derivatives show activity against S. aureus and M. tuberculosis via membrane disruption .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Substituent variation : Modify the benzyl linker (e.g., electron-withdrawing groups, halogens) and quinoline substituents (methoxy, methyl).
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic regions .
- In vitro testing : Prioritize derivatives with <50 nM IC50 in enzyme assays and <10 µM EC50 in cell-based models .
Basic: What computational methods are suitable for predicting this compound’s reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution and frontier orbitals .
- Molecular docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., EGFR kinase) .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Salt formation : Synthesize hydrochloride or phosphate salts to enhance polarity .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
Basic: What are the recommended storage conditions for this compound?
Store at –20°C in amber vials under argon to prevent oxidation. For lyophilized powders, include desiccants (silica gel) to avoid hydrolysis .
Advanced: How to validate the compound’s mechanism of action in a complex biological system?
- CRISPR-Cas9 knockouts : Delete putative target genes and assess resistance phenotypes.
- Transcriptomics/proteomics : Compare expression profiles (RNA-seq, LC-MS/MS) before/after treatment to identify downstream pathways .
- Animal models : Use zebrafish or murine models for preliminary toxicity and efficacy testing .
Basic: What analytical techniques confirm the absence of synthetic byproducts?
- HPLC-UV/ELS : Use C18 columns (ACN/water gradient) with detection at 254 nm. Purity ≥95% is acceptable for most studies .
- TLC : Monitor reactions using silica plates (CH2Cl2:MeOH 9:1) and UV visualization.
Advanced: How to design a stability study under physiological conditions?
- pH variation : Incubate in buffers (pH 4.0, 7.4, 9.0) at 37°C for 24–72 hours.
- LC-MS analysis : Detect degradation products (e.g., hydrolyzed amines or oxidized quinolines) .
- Light exposure : Test photostability under ICH guidelines (e.g., 1.2 million lux hours) .
Basic: What safety precautions are required when handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Waste disposal : Collect in halogenated waste containers due to potential aromatic amine toxicity .
Advanced: How to reconcile discrepancies between computational binding predictions and experimental IC50 values?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
